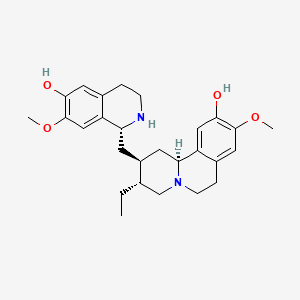

10-Demethylcephaeline

Description

Principles of Preparative Chromatography for Alkaloid Isolation

Preparative chromatography is a cornerstone technique for the isolation and purification of individual alkaloids from crude plant extracts. column-chromatography.com Unlike analytical chromatography, which focuses on identifying and quantifying compounds, the primary goal of preparative chromatography is to separate and collect sufficient quantities of a pure compound for further research, such as structure elucidation and biological activity studies. column-chromatography.comresearchgate.net

The fundamental principle involves passing a mixture (the mobile phase) through a stationary phase. column-chromatography.com Separation occurs because individual compounds in the mixture interact with the stationary phase to different extents, causing them to travel at different speeds and elute from the system at different times.

Several preparative chromatographic methods are utilized for alkaloid isolation:

Preparative Column Chromatography: This is a widely used method where the stationary phase, often silica (B1680970) gel or alumina, is packed into a glass column. column-chromatography.comresearchgate.net The selection of the adsorbent is critical; the weakly acidic nature of silica gel, for example, makes it suitable for adsorbing basic compounds like alkaloids when using non-polar solvents. column-chromatography.com

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers significantly higher resolving power compared to standard column chromatography. researchgate.net It uses a column packed with very small diameter particles (typically 3–10 µm), which creates a high back-pressure requiring powerful pumps to move the mobile phase. researchgate.net The high efficiency allows for the separation of closely related compounds, which is essential for purifying minor alkaloids from a complex mixture. researchgate.net

Counter-Current Chromatography (CCC): Techniques like high-speed counter-current chromatography (HSCCC) are liquid-liquid partition methods that operate without a solid support matrix. nih.gov This eliminates irreversible adsorption of the sample onto the stationary phase, making it a valuable tool for separating delicate natural products like alkaloids. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research

Following isolation by preparative methods, High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of the isolated alkaloid. sci-hub.se It is a sensitive and reliable method for both qualitative and quantitative analysis. nih.gov

The principle of HPLC for purity assessment relies on its ability to separate the target compound from any remaining impurities. A small amount of the isolated sample is injected into the HPLC system. If the sample is pure, the resulting chromatogram should ideally show a single, sharp, and symmetrical peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate). thermofisher.com

The presence of additional peaks indicates impurities. By integrating the area under each peak, the relative percentage of the main compound and the impurities can be calculated, providing a quantitative measure of purity. tandfonline.com HPLC methods can be optimized to detect impurities at very low concentrations, often in the 0.1% range or lower. nih.govtandfonline.com Furthermore, specialized chiral HPLC methods can be employed to determine the enantiomeric purity of alkaloids, which is crucial as different enantiomers can have distinct biological activities. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

29700-91-2 |

|---|---|

Molecular Formula |

C27H36N2O4 |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(2S,3R,11bS)-3-ethyl-2-[[(1R)-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-10-ol |

InChI |

InChI=1S/C27H36N2O4/c1-4-16-15-29-8-6-18-12-26(32-2)25(31)13-21(18)23(29)10-19(16)9-22-20-14-27(33-3)24(30)11-17(20)5-7-28-22/h11-14,16,19,22-23,28,30-31H,4-10,15H2,1-3H3/t16-,19-,22+,23-/m0/s1 |

InChI Key |

QBNRQKFLWJOWBD-IKPGRFEGSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)O)OC |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)O)OC |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)O)OC |

Synonyms |

10-O-demethylcephaeline |

Origin of Product |

United States |

Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of organic molecules, including complex alkaloids like this compound. wikipedia.orgethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu

The utility of NMR is particularly evident in cases where other methods are insufficient. For example, in the initial research on demethylcephaeline from Alangium, it was unclear whether the phenolic group was at the 9- or 10-position of the isoquinoline (B145761) ring system. clockss.org The UV, IR, and mass spectra of the synthesized 9-demethylcephaeline and this compound isomers were found to be nearly identical and thus "impracticable as the means of identification". clockss.org However, their ¹H NMR spectra were clearly distinct, allowing for the unambiguous identification of the natural product's structure by comparison. clockss.org

Modern structural elucidation relies on a suite of NMR experiments:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. youtube.com

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. msu.edu

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the molecular skeleton and establishing the precise location of substituents. uoa.grresearchgate.net

Together, these NMR data allow researchers to map out the entire molecular structure, including its relative stereochemistry. researchgate.netrsc.org

Chemical Synthesis and Structural Modifications of 10 Demethylcephaeline

Total Synthesis Approaches to 10-Demethylcephaeline and its Stereoisomers

The total synthesis of this compound and its stereoisomers is a significant undertaking that requires precise control over stereochemistry. The molecule's multiple chiral centers necessitate sophisticated synthetic strategies to achieve the desired spatial arrangement of atoms.

Chiral Syntheses Strategies

Chiral synthesis is paramount in constructing specific stereoisomers of complex molecules like this compound. numberanalytics.com These strategies aim to produce enantiomerically pure compounds, which is crucial as different enantiomers can exhibit varied biological activities. chiralpedia.com Common methods to achieve stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and asymmetric reactions. numberanalytics.comnumberanalytics.com

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed. numberanalytics.com Another powerful approach is chiral catalysis, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. numberanalytics.com Asymmetric synthesis can also start from a "chiral pool," utilizing naturally occurring enantiomerically pure compounds as starting materials. chiralpedia.com The development of these methods has been instrumental in the synthesis of complex natural products. numberanalytics.com

Recent advancements have also explored the use of chiral solvents as the source of chirality in catalytic reactions, a process termed a "chiral relay." acs.org This innovative approach involves transferring the chirality of the solvent to a polymer, which then acts as a chiral ligand for a metal catalyst. acs.org

Specific Synthetic Routes and Key Intermediates

The biosynthesis of ipecac alkaloids, including this compound, begins with the condensation of dopamine (B1211576) and secologanin (B1681713). nih.gov This initial step is followed by a series of enzymatic transformations, including deglucosylation and methylation, to form the core structure of the alkaloids. nih.gov

Synthetic routes often mimic these biosynthetic pathways. A key intermediate in the synthesis of related benzoquinolizidine alkaloids is often a lactim ether, which serves as a precursor for constructing the core ring system. researchgate.net For chiral syntheses, methods incorporating chiral building blocks, such as the "cincholoipon-incorporating method," have been successfully employed to produce specific stereoisomers of related compounds like emetine (B1671215) and 9-demethylcephaeline. researchgate.net

The total synthesis of complex alkaloids often involves a multistep sequence. For instance, a ten-step total synthesis of (±)-phaeocaulisin A, a different complex natural product, highlights the intricate planning required. nih.gov This synthesis featured a palladium-catalyzed ring-opening carbonylation to create a key γ-ketoester intermediate, followed by a stereoselective aldol (B89426) cyclization and a cascade ketalization-lactonization to build the final tetracyclic skeleton. nih.gov Such strategic C-C and C-O bond formations are crucial for efficiently assembling complex molecular architectures. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents.

Design Principles for Structural Diversification

The design of new analogues is guided by several principles aimed at improving properties such as efficacy and pharmacokinetic profiles. A common strategy is to introduce structural modifications to enhance biological activity or to reduce metabolic degradation. For example, in the development of other complex molecules, the incorporation of hydrophilic substituents has been shown to improve pharmacokinetics. researchgate.net

Other design principles focus on creating hybrid molecules that combine the structural features of different classes of compounds. For instance, the synthesis of indole-based thiadiazole derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase showcases this approach. mdpi.com

Methodologies for Introducing Substitutions and Modifications

Various chemical methodologies are employed to introduce substitutions and modifications to the core structure of alkaloids like this compound. These methods allow for the systematic variation of functional groups to optimize specific properties.

One common approach is the use of protecting groups to selectively modify certain parts of the molecule while leaving others unchanged. The synthesis of fluorocyclopentenyl pyrimidine (B1678525) nucleoside analogues, for example, involved a nine-step synthesis from D-ribose using established procedures with protecting groups. mdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds and introduce aryl or other substituents. acs.org Other techniques include the late-stage functionalization of key intermediates. For example, in the synthesis of thionucleosides, a key fluoromethyl group was installed using DAST (diethylaminosulfur trifluoride) on an advanced intermediate. mdpi.com

The table below summarizes some common methodologies used for structural modifications:

| Methodology | Description | Example Application |

| Protecting Group Chemistry | Temporarily blocking a functional group to allow reactions to occur at other sites. | Synthesis of fluorocyclopentenyl pyrimidine nucleosides. mdpi.com |

| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds, often catalyzed by transition metals. | Suzuki-Miyaura coupling for introducing aryl groups. acs.org |

| Late-Stage Functionalization | Introducing functional groups at a late stage in the synthesis. | Installation of a fluoromethyl group using DAST. mdpi.com |

| Click Chemistry | A class of reactions that are rapid, high-yielding, and tolerant of many functional groups. | Synthesis of triazole derivatives. nih.gov |

Strategies for Overcoming Synthetic Challenges in Complex Alkaloids

One significant challenge is managing the reactivity and stability of intermediates. In the biosynthesis of ipecac alkaloids, some intermediates are chemically labile. nih.gov To address this in a synthetic context, researchers may use more stable structural analogues of the natural substrate. nih.gov

Another challenge lies in achieving high stereoselectivity. Asymmetric synthesis methods are crucial for controlling the three-dimensional arrangement of atoms. chiralpedia.com The development of novel catalysts and chiral auxiliaries continues to be a major focus of research to improve the efficiency and selectivity of these reactions. numberanalytics.com

Furthermore, the development of new synthetic methodologies is essential for tackling previously inaccessible molecular architectures. The invention of novel reactions and the application of modern techniques to complex systems are driving progress in the field of natural product synthesis. escholarship.org For instance, the use of iron-tricarbonyl complexation to protect dienes during alkene metathesis represents an innovative strategy to achieve selective transformations in complex settings. escholarship.org

Preclinical Pharmacological and Mechanistic Investigations of 10 Demethylcephaeline

In Vitro Biological Activity Studies

While specific cytotoxic data for 10-Demethylcephaeline against the MCF-7 breast cancer cell line are not extensively detailed in available literature, significant research has been conducted on the closely related ipecac alkaloid, cephaeline (B23452). These studies provide foundational insights into the potential anti-cancer properties of this class of compounds.

Cephaeline has demonstrated notable anti-cancer effects across various cancer cell lines. Research has shown that a single administration of cephaeline can reduce the viability of mucoepidermoid carcinoma (MEC) cells, halt tumor growth, and impede cellular migration potential. umich.edunih.gov Further investigations into its effects on lung cancer revealed that cephaeline exerts significant inhibitory effects on both H460 and A549 lung cancer cell lines. nih.gov The mechanism behind this cytotoxicity in lung cancer cells has been linked to the induction of ferroptosis. nih.gov The potency of cephaeline is highlighted by its half-maximal inhibitory concentration (IC50) values, which fall within the nanomolar range. nih.gov

Table 1: Cytotoxicity of Cephaeline Against Human Lung Cancer Cell Lines

This table presents the IC50 values of cephaeline on H460 and A549 lung cancer cells after 24, 48, and 72 hours of treatment.

| Cell Line | IC50 at 24h (nM) | IC50 at 48h (nM) | IC50 at 72h (nM) | Reference |

|---|---|---|---|---|

| H460 | 88 | 58 | 35 | nih.gov |

| A549 | 89 | 65 | 43 | nih.gov |

The non-structural protein 1 (NSP1) of SARS-CoV-2 is a primary virulence factor that plays a crucial role in suppressing the host's innate immune response. nih.govnih.gov It achieves this by binding to the mRNA entry channel of the 40S ribosomal subunit, which effectively shuts down the translation of host proteins, thereby hijacking the cellular machinery for viral replication. nih.govnih.gov This critical function makes NSP1 an attractive target for the development of novel antiviral therapeutics. nih.gov

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand) binds to a protein target. techscience.comresearchgate.net This in-silico method is instrumental in screening large libraries of natural and synthetic compounds to identify potential inhibitors of viral proteins like NSP1. nih.govresearchgate.net Such studies calculate the binding affinity and analyze the interaction patterns between the compound and the protein's active site. techscience.com

While direct molecular docking studies of this compound with SARS-CoV-2 NSP1 are not prominent in the literature, the mechanism of action of the related alkaloid cephaeline provides a compelling rationale for its potential antiviral activity. Research using Cryo-Electron Microscopy has revealed that cephaeline binds to the E-site of the eukaryotic ribosome. rug.nl This binding event displaces the mRNA and ultimately inhibits protein translocation, a mechanism that could theoretically interfere with the NSP1-ribosome complex. rug.nl This shared target—the ribosome—suggests a plausible, though yet unproven, avenue through which ipecac alkaloids could exert antiviral effects.

Enzyme Modulation and Interaction Studies

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including approximately 90% of commercially available drugs. The inhibition of these enzymes, particularly isoforms like CYP2D6 and CYP3A4, is a primary cause of drug-drug interactions, which can alter the plasma concentration and efficacy of co-administered therapeutic agents.

Studies investigating the inhibitory potential of ipecac alkaloids have shown that both cephaeline and its related compound, emetine (B1671215), can inhibit the activity of major drug-metabolizing CYP enzymes. In vitro experiments using human liver microsomes determined that cephaeline inhibits both CYP2D6 and CYP3A4. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) were quantified, providing a measure of the potency of this inhibition. Emetine was also found to be an inhibitor of these same two enzymes.

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Ipecac Alkaloids

This table summarizes the in vitro inhibitory activity (IC50 and Ki values) of Cephaeline and Emetine against CYP2D6 and CYP3A4.

| Alkaloid | Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Cephaeline | CYP2D6 | 121 | 54 |

| CYP3A4 | >1000 | 355 | |

| Emetine | CYP2D6 | 80 | 43 |

| CYP3A4 | 480 | 232 |

Enzyme inhibition assays are fundamental laboratory techniques in biochemistry and pharmacology, crucial for drug discovery and for understanding the mechanisms of disease. rug.nl The primary purpose of these assays is to quantify the reduction in an enzyme's activity caused by a specific chemical compound, known as an inhibitor. una.ac.cr

The general methodology involves several key steps. First, a reaction mixture is prepared containing the enzyme, a buffer to maintain optimal pH, and varying concentrations of the inhibitor. Following a pre-incubation period to allow the inhibitor to bind to the enzyme, the reaction is initiated by adding the enzyme's specific substrate. The enzyme's activity is then monitored over time by measuring either the depletion of the substrate or, more commonly, the formation of the product. The reaction rate in the presence of the inhibitor is compared to the rate of an uninhibited control reaction to determine the degree of inhibition.

These assays can also elucidate the type of inhibition. Reversible inhibitors bind non-covalently and can be classified into several types:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

Cellular Pathway Investigations in Preclinical Models

Preclinical research into the mechanisms of action for this compound's related alkaloids has identified effects on several critical cellular pathways, providing insight into their biological activities.

One significant finding is the role of cephaeline in epigenetic modulation. Studies on mucoepidermoid carcinoma (MEC) cells have shown that administration of cephaeline leads to the acetylation of histone H3. umich.edunih.gov This modification of chromatin structure is a key epigenetic mechanism that can regulate gene expression and cellular function.

Furthermore, cephaeline has been shown to induce a specific form of regulated cell death known as ferroptosis. In lung cancer cell models, cephaeline's anti-cancer efficacy is directly linked to its ability to trigger this iron-dependent cell death pathway. nih.gov The molecular mechanism involves the targeting and inhibition of NRF2, a key regulatory protein for antioxidant genes. nih.govmedchemexpress.com By inhibiting NRF2, cephaeline disrupts cellular antioxidant defenses, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death. medchemexpress.com

Investigations into the impact on cancer stem cells (CSCs) have also yielded important results. The population of cells positive for aldehyde dehydrogenase (ALDH) is often used as a marker for CSCs. Treatment with cephaeline was found to have a differential impact on the ALDH-positive population in various MEC cell lines, causing a significant decrease in one line while leading to an increase in others, indicating a complex interaction with cancer stem cell biology. umich.edunih.gov

Mechanistic Insights from In Vitro Models

Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological properties and mechanisms of action of this compound.

Structure Activity Relationship Sar Studies of 10 Demethylcephaeline and Its Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for this class of compounds involves a systematic approach, combining synthetic chemistry with biological evaluation to understand how specific structural features correlate with activity.

The primary strategy for exploring the SAR of ipecac alkaloids involves the semi-synthesis of analogue libraries derived from the natural products. A key focus of these libraries has been the modification of the N-2' position of emetine (B1671215), a close analogue of 10-Demethylcephaeline. By creating a diverse set of derivatives at this specific site, researchers can probe the importance of the secondary amine for biological function.

One common approach involves derivatizing the N-2' position to generate a variety of functional groups, including:

Tertiary amines (e.g., N-methylemetine)

Ureas and Thioureas

Sulfonamides

Carbamates and Dithiocarbamates

Amides nih.gov

These libraries of compounds are then subjected to biological screening, such as cytotoxicity assays in various cancer cell lines (e.g., prostate cancer cell lines LNCaP and PC3), to determine their half-maximal inhibitory concentration (IC₅₀) values. nih.gov By comparing the activity of these systematically modified compounds to the parent alkaloid, researchers can deduce the chemical and structural requirements at that position for optimal activity. This iterative process of design, synthesis, and testing allows for the mapping of the SAR landscape.

While specific QSAR models for this compound were not detailed in the reviewed literature, QSAR is a standard and powerful computational methodology used to correlate the chemical structure of compounds with their biological activity. For a series of analogues like those derived from ipecac alkaloids, a QSAR study would typically involve calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like artificial neural networks, are then employed to build a mathematical model that predicts the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀) based on these descriptors. nih.govnih.govresearchgate.netrsc.org Such models help in:

Identifying the key molecular properties that drive biological activity.

Predicting the activity of new, yet-to-be-synthesized analogues.

Prioritizing synthetic efforts towards compounds with the highest predicted potency.

For the emetine and cephaeline (B23452) analogue series, QSAR could be used to quantify the impact of modifications at the N-2' position and other sites, providing a robust, predictive framework to guide further drug design.

Impact of Structural Modifications on Biological Activity

Structural modifications to the ipecac alkaloid scaffold, particularly concerning stereochemistry and the nature of functional groups, have a profound impact on pharmacological effects.

The stereochemistry of the ipecac alkaloids is a critical determinant of their biological activity. Emetine, the parent compound for many SAR studies, possesses five chiral centers, leading to a specific three-dimensional structure. nih.govacs.org Studies have consistently shown that the natural stereoisomer of emetine, which has the (1'R) configuration, is essential for its potent biological effects, such as the inhibition of protein synthesis. nih.govacs.org Synthetic analogues and diastereomers with different stereochemical arrangements typically exhibit significantly reduced or abolished activity. For instance, the synthetic diastereomer of dehydroemetine with the (1R, 11bS) configuration shows pharmacological properties similar to natural emetine, while other diastereomers are less active. nih.gov This highlights that the specific spatial arrangement of the atoms is crucial for the molecule's interaction with its biological targets, such as the ribosome.

SAR studies have identified several key functional groups on the ipecac alkaloid scaffold that are vital for activity.

The N-2' Secondary Amine: The most significant SAR finding for this class of compounds is the critical role of the secondary amine at the N-2' position. nih.govnih.govacs.org Modification of this group to a tertiary amine, as seen in N-methylemetine, or its incorporation into larger substituents like ureas, sulfonamides, or amides, consistently leads to a significant reduction in cytotoxicity and protein synthesis inhibition. nih.gov It is hypothesized that the hydrogen atom on this secondary amine is crucial for a key hydrogen bonding interaction with the compound's biological target. nih.gov

The C-6' Hydroxyl/Methoxy Group: The difference between emetine and cephaeline lies at the C-6' position, where emetine has a methoxy group (-OCH₃) and cephaeline has a hydroxyl group (-OH). scielo.org.coredalyc.org this compound, as its name implies, would also possess a hydroxyl group at this position. Cytotoxicity evaluations have shown that the presence of the C-6' hydroxyl group often results in cephaeline being less cytotoxic than emetine. nih.govacs.org For example, in one study using Vero E6 cells, emetine had a CC₅₀ of 2.17 µM, whereas cephaeline had a CC₅₀ of 49.05 µM, indicating lower toxicity. nih.govacs.org This suggests that methylation of this phenolic hydroxyl can enhance potency.

Saturation of the D Ring: The D ring of the emetine structure is also important for its activity. Analogues that feature an unsaturated D ring have demonstrated significantly lower bioactivity compared to emetine, indicating that the saturation of this ring is a key structural feature for potent biological effects. nih.govacs.org

| Compound/Analogue | Key Structural Feature | Position of Modification | General Impact on Cytotoxicity |

|---|---|---|---|

| Emetine | -OCH₃ group | C-6' | High Cytotoxicity (Reference) |

| Cephaeline / this compound | -OH group | C-6' | Lower cytotoxicity compared to emetine nih.govacs.org |

| N-2' Urea Analogues | Urea moiety | N-2' | Reduced cytotoxicity compared to emetine nih.gov |

| N-2' Sulfonamide Analogues | Sulfonamide moiety | N-2' | Reduced cytotoxicity compared to emetine nih.gov |

| N-2' Amide Analogues | Amide moiety | N-2' | Reduced cytotoxicity compared to emetine nih.gov |

| Isoemetine | Epimer of emetine | Multiple Chiral Centers | Significantly reduced activity nih.gov |

Computational Approaches in SAR Analysis

Computational chemistry plays a vital role in modern SAR studies, offering tools to rationalize experimental findings and guide the design of new compounds. rsc.orgnih.gov For analogues of this compound, computational approaches such as molecular docking and molecular dynamics (MD) simulations would be invaluable.

Molecular Docking: This technique could be used to predict how emetine, cephaeline, and their analogues bind to their biological targets, such as the 40S ribosomal subunit. By modeling the interactions at the atomic level, researchers can visualize how key functional groups, like the N-2' secondary amine, engage with amino acid residues in the binding pocket. This can explain why certain modifications lead to a loss of activity and can help in designing new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking. These simulations can reveal how the flexibility of both the ligand and the target protein influences the interaction, offering deeper insights into the SAR that static models cannot provide.

Together, these computational methods complement experimental SAR data, providing a theoretical framework to understand the structure-activity relationships and to accelerate the discovery of novel, more effective analogues. nih.gov

Molecular Docking and Virtual Screening in Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to estimate the strength of the interaction.

In the context of this compound, molecular docking studies can be instrumental in identifying its potential biological targets. By docking this compound against a library of known protein structures, particularly those implicated in diseases like cancer and viral infections, researchers can generate hypotheses about its mechanism of action. For instance, based on the known activities of its parent compounds, emetine and cephaeline, potential targets for this compound could include proteins involved in protein synthesis, cell cycle regulation, and viral replication.

Virtual screening is a related computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a specific protein target, and the top-scoring compounds would be selected for further experimental testing.

For the discovery of novel analogues of this compound, a virtual screening approach could be employed. A library of commercially available or synthetically feasible compounds with structural similarities to this compound could be screened against a validated protein target. This process can significantly reduce the time and cost associated with traditional high-throughput screening.

Table 1: Illustrative Molecular Docking Results of this compound and its Analogues against a Hypothetical Protein Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| This compound | -9.5 | ASP145, LYS72, LEU130 | Hydrogen bond with ASP145, Hydrophobic interactions with LYS72 and LEU130 |

| Analogue 1 (N-acetyl) | -8.2 | ASP145, LEU130 | Loss of hydrogen bond with LYS72 |

| Analogue 2 (O-methyl) | -9.8 | ASP145, LYS72, LEU130, VAL80 | Additional hydrophobic interaction with VAL80 |

| Analogue 3 (Demethoxy) | -7.1 | LYS72, LEU130 | Loss of hydrogen bond with ASP145 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on this compound are not publicly available.

In Silico Methods for SAR Characterization and Prediction

Beyond target identification, in silico methods play a crucial role in characterizing and predicting the structure-activity relationships of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent technique in this domain. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are most correlated with that activity.

For this compound and its analogues, a QSAR study could be conducted once a sufficient number of analogues have been synthesized and their biological activities determined. The process would involve calculating a variety of molecular descriptors for each analogue, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and steric parameters. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a predictive model.

Such a QSAR model could then be used to:

Predict the biological activity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates.

Provide insights into the key molecular features that govern the activity of this class of compounds. For example, a model might reveal that a specific hydrogen bond donor or a certain degree of lipophilicity is critical for high potency.

Guide the design of analogues with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles.

Another powerful in silico approach for SAR characterization is the use of pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By aligning a set of active molecules, a common pharmacophore model can be generated. This model can then be used to screen databases for new compounds that fit the pharmacophore or to guide the design of new analogues that incorporate the key features.

Table 2: Hypothetical QSAR Descriptors and Their Influence on the Activity of this compound Analogues

| Molecular Descriptor | Correlation with Activity | Implication for SAR |

| LogP | Positive | Increased lipophilicity may enhance cell permeability and target engagement. |

| Hydrogen Bond Donors (HBD) | Negative | Fewer hydrogen bond donors might be favorable for crossing biological membranes. |

| Molecular Weight | Negative | Lower molecular weight analogues may have better pharmacokinetic properties. |

| Aromatic Ring Count | Positive | The presence of aromatic rings appears to be important for binding affinity. |

Note: This table presents a hypothetical scenario to illustrate the type of insights that can be gained from a QSAR study.

Future Directions and Advanced Research Perspectives for 10 Demethylcephaeline

Integration of Omics Data for Comprehensive Understanding of Alkaloid Biosynthesis

A complete understanding of how 10-demethylcephaeline is produced in nature is fundamental to its future development. The biosynthesis of ipecac alkaloids is a complex process that research now shows has evolved independently in different plant orders. mpg.de The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unravel this complexity. lifechemicals.comrsc.org

By combining these datasets, researchers can correlate gene expression with metabolite accumulation, identifying the specific enzymes and transcription factors responsible for the intricate steps in the biosynthetic pathway. rsc.orgnih.gov For instance, studies on P. ipecacuanha and other medicinal plants have used integrated omics to identify key enzyme families, such as O-methyltransferases (OMTs) and β-glucosidases, which are crucial for the final methylation and modification steps that produce the diversity of ipecac alkaloids, including the formation of this compound. rsc.org

This multi-omics strategy allows for the identification of previously unknown genes and regulatory networks. medinadiscovery.comvliz.be Techniques like deep transcriptome analysis combined with co-expression data mining can pinpoint the remaining uncharacterized genes in the pathway leading to protoemetine (B1220032), a key precursor. pnas.org Elucidating this complete pathway is essential for metabolic engineering efforts, potentially enabling the sustainable production of this compound and its analogues in microbial or plant-based systems, bypassing the need to harvest endangered plant species.

Table 1: Role of Omics Technologies in Alkaloid Biosynthesis Research

| Omics Technology | Role in Biosynthesis Research | Key Insights Provided |

| Genomics | Provides the complete genetic blueprint of the organism. | Identifies gene families (e.g., OMTs, P450s) potentially involved in alkaloid production and reveals evolutionary origins of pathways. mpg.delifechemicals.com |

| Transcriptomics | Measures gene expression (mRNA) in different tissues or conditions. | Pinpoints which genes are actively being used to produce pathway enzymes in specific plant tissues, such as the roots. nih.govresearchgate.net |

| Proteomics | Analyzes the entire set of proteins, including their modifications. | Confirms the presence and activity of enzymes predicted by the transcriptome and identifies post-translational modifications. lifechemicals.com |

| Metabolomics | Profiles the complete set of small-molecule metabolites. | Quantifies the accumulation of alkaloids like this compound and its precursors, linking genetic information to chemical output. medinadiscovery.comresearchgate.net |

| Integrated Analysis | Combines all omics datasets for a holistic view. | Correlates specific genes with the production of specific metabolites, revealing the complete pathway and its regulatory networks. rsc.orgvliz.be |

Development of Novel Synthetic Strategies for Accessing Complex Analogues

While nature provides the blueprint, chemical synthesis provides the tools to build upon it. The development of novel synthetic strategies is crucial for producing this compound in a controlled laboratory setting and, more importantly, for creating complex analogues that are not found in nature. Such analogues are invaluable for structure-activity relationship (SAR) studies, which explore how modifying the molecule's chemical structure affects its biological activity.

Recent advances have led to scalable, asymmetric total syntheses of emetine (B1671215), establishing efficient routes to the core benzo[a]quinolizidine skeleton. pnas.org These strategies, which often employ cascade reactions and organocatalysis, can be adapted to produce this compound and its derivatives. researchgate.netoup.comnih.gov Stereodivergent strategies are particularly powerful, as they allow chemists to create multiple stereoisomers of the alkaloid from common starting materials, which is critical since biological activity is often highly dependent on a molecule's three-dimensional shape. researchgate.netoup.com

By derivatizing specific positions on the this compound scaffold—such as the N-2' position or the hydroxyl group that differentiates it from emetine—chemists can fine-tune its properties. rsc.org This could lead to the development of prodrugs or analogues with improved target specificity or better pharmacological profiles. mdpi.com These synthetic endeavors provide a necessary platform for generating the diverse chemical matter required for advanced biological screening.

Exploration of Undiscovered Biological Activities through Advanced Screening Methodologies

The known biological activities of the parent ipecac alkaloids may only scratch the surface of their therapeutic potential. researchgate.netqeios.com Advanced screening methodologies are essential for exploring undiscovered biological functions of this compound and its synthetic analogues. Modern drug discovery has moved beyond simple target-based assays to more holistic and technologically advanced approaches.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against cellular or molecular targets. medinadiscovery.commdpi.com By creating libraries of natural products and their synthetic derivatives, researchers can screen for a wide range of activities, from antiviral to anticancer effects. rsc.orgtargetmol.com

Other advanced techniques include bioaffinity screening , which uses the specific binding between a target and a ligand to "fish out" active components from a complex mixture, and the use of specialized libraries designed to maximize chemical and biological diversity. lifechemicals.comnih.gov These methods accelerate the identification of lead compounds and help prioritize them for further development. rsc.org

Advanced Computational Chemistry Applications in Drug Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery, offering ways to predict and rationalize the biological activity of compounds like this compound at the molecular level. These methods can significantly accelerate the design and optimization of new analogues.

Molecular docking is a key computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. Recent studies have used this approach to investigate this compound as a potential inhibitor of viral proteins. For example, in silico screening identified this compound as a promising candidate for inhibiting the nsp1 protein of SARS-CoV-2, a critical factor in the virus's ability to shut down host protein synthesis. mpg.defrontiersin.org Such studies provide a structural hypothesis for the compound's activity and guide the design of more potent derivatives.

Beyond docking, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction. frontiersin.org Computational tools are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify potential liabilities early in the drug development process. By integrating these computational predictions with synthetic chemistry and biological screening, researchers can follow a more rational, hypothesis-driven approach to optimizing this compound as a therapeutic lead.

Table 2: Exemplary Computational Docking Studies of this compound

| Target Protein | Organism/Virus | Predicted Binding Energy (kcal/mol) | Potential Implication | Reference(s) |

| Nsp1 (Leader Protein) | SARS-CoV-2 | -9.63 | Inhibition of host protein synthesis shutdown by the virus. | mpg.de |

| Spike (S) Protein | SARS-CoV-2 | -11.54 | Potential to interfere with viral entry into host cells. | ajrconline.org |

Ethical and Sustainability Considerations in Natural Product Research and Development

The advancement of research into this compound cannot be disconnected from the ethical and environmental implications of its source. The primary plant source, Psychotria ipecacuanha (also known as Carapichea ipecacuanha), is native to Central and South America and holds significant economic importance for regions like Costa Rica. mdpi.com

However, the plant is critically endangered due to a combination of historical over-exploitation for traditional medicine and the effects of climate change. mdpi.com This highlights a critical sustainability challenge. Relying on the wild harvesting of an endangered species is not a viable long-term strategy for producing a potential pharmaceutical. This underscores the importance of the research directions mentioned previously: elucidating the biosynthetic pathway (Section 7.1) and developing scalable synthetic routes (Section 7.2). These scientific goals are directly linked to conservation, as they provide alternative, sustainable sources for this compound and related compounds.

Furthermore, any commercial development of natural products must adhere to international agreements on access and benefit-sharing, such as the Nagoya Protocol. This ensures that the countries and indigenous communities that are the stewards of the biodiversity from which these compounds originate receive fair and equitable benefits from their use. Future research and development of this compound must proceed with a strong commitment to conservation, sustainability, and ethical partnerships.

Q & A

Q. How can researchers validate hypotheses about this compound’s off-target effects?

- Answer: Employ chemoproteomics (activity-based protein profiling) to map unintended interactions. Use CRISPR-Cas9 knockouts of suspected off-targets (e.g., cytochrome P450 enzymes) to confirm mechanistic links. Compare results across species (e.g., human vs. murine models) to assess translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.